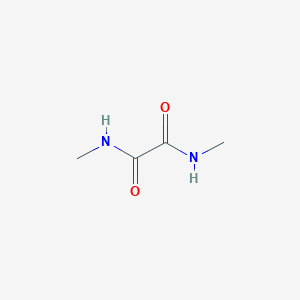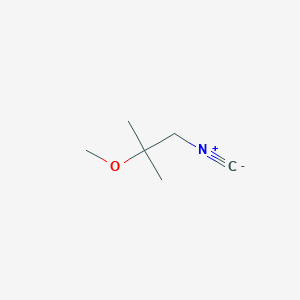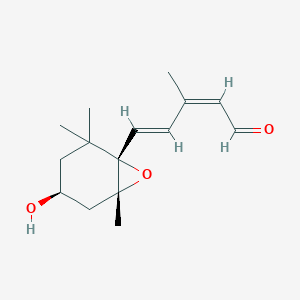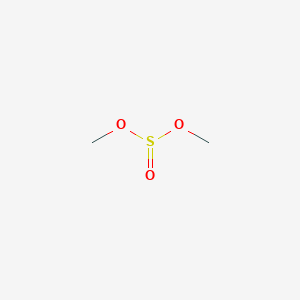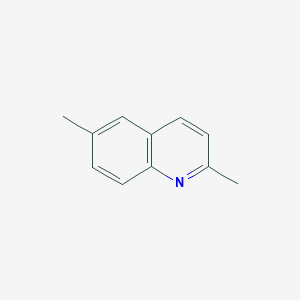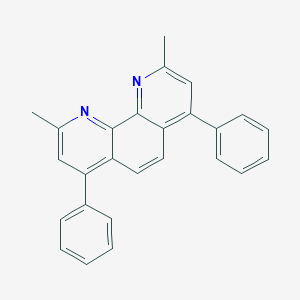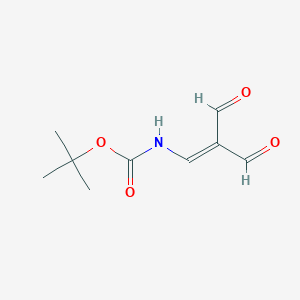
Guaiol
概要
説明
Guaiol, also known as champacol, is an organic compound and a sesquiterpenoid alcohol found in several plants, especially in the oil of guaiacum and cypress pine . It is a crystalline solid that melts at 92 °C . Guaiol is one of many terpenes found in Cannabis and it has been associated with anxiolytic activity .
Synthesis Analysis
Guaiol is a sesquiterpene alcohol and is found in several traditional Chinese medicinal plants . A study found that four new guaiane-type sesquiterpenes were isolated from the leaves of Artemisia argyi Lévl et Vant . The new compounds were characterized by the basic analysis of the spectroscopic data obtained .
Molecular Structure Analysis
Guaiol has a molecular formula of C15H26O . It is a sesquiterpenoid alcohol and is not like other terpenes. Many terpenes present in cannabis are oil-based, but guaiol is instead alcohol-based .
Chemical Reactions Analysis
Guaiol yields a deep purple color when treated with electrophilic bromine reagents .
Physical And Chemical Properties Analysis
Guaiol has a chemical formula of C15H26O and a molar mass of 222.372 g·mol−1 . It has a density of 0.961 g/mL and a melting point of 92 °C .
科学的研究の応用
Cancer Treatment: Non-Small Cell Lung Cancer (NSCLC)
Guaiol has been studied for its potential in treating NSCLC. It has been shown to regulate RAD51 stability via autophagy, leading to cell apoptosis . This suggests that Guaiol could be used to enhance the chemosensitivity of NSCLC cells, potentially improving treatment outcomes.
Immunogenic Cell Death (ICD) Induction
Research indicates that Guaiol can trigger ICD in NSCLC, which is a desirable effect in cancer treatment as it can lead to a more robust immune response against tumor cells . This could make Guaiol a valuable agent in immunotherapy-based treatments.
Anti-Bacterial and Anti-Fungal Properties
Guaiol has demonstrated significant anti-bacterial and anti-fungal effects. These properties make it a candidate for developing new antibiotics and antifungal agents, especially in a time when resistance to existing drugs is a growing concern .
Anti-Inflammatory Applications
Studies have found that Guaiol possesses strong anti-inflammatory capabilities. This makes it a potential therapeutic agent for treating various inflammatory diseases and conditions .
Antioxidant Properties
Guaiol has shown antioxidant properties in vitro, suggesting it could be used to combat oxidative stress, which is implicated in many chronic diseases and aging processes .
Anti-Parasitic Effects
In conjunction with other essential oils, Guaiol may have anti-parasitic properties. This application could lead to the development of new treatments for parasitic infections .
Tumor Growth Suppression
Guaiol has been observed to potentially reduce tumor size and strengthen the effects of chemotherapy in vivo and in vitro. This points to its use as an adjunct therapy in cancer treatment, helping to improve the efficacy of conventional chemotherapy .
Anxiety Reduction
While not as extensively studied as its other applications, there is some evidence to suggest that Guaiol, in combination with other terpenes, may have anti-anxiety properties. This could open up avenues for research into new anxiolytic drugs .
作用機序
Target of Action
Guaiol, a sesquiterpenoid found in many traditional Chinese medicines, has been shown to have potent antitumor activity . The primary targets of Guaiol are non-small cell lung cancer (NSCLC) cells . It induces immunogenic cell death (ICD) in these cells, leading to the suppression of tumor growth, increased dendritic cell activation, and enhanced T-cell infiltration .
Mode of Action
Guaiol interacts with its targets, the NSCLC cells, by inducing apoptosis and autophagy . These processes are closely related to ICD . When apoptosis and autophagy are inhibited, the release of damage-associated molecular patterns (DAMPs), which are part of the ICD process, is partly reversed .
Biochemical Pathways
The biochemical pathways affected by Guaiol involve the induction of apoptosis and autophagy in NSCLC cells . These processes are closely related to ICD . Guaiol is also involved in cell autophagy to regulate the expression of RAD51, leading to double-strand breaks triggering cell apoptosis .
Pharmacokinetics
It is known that guaiol is a phenolic natural product first isolated from guaiac resin and the oxidation of lignin . It is also present in wood smoke, as a product of pyrolysis of lignin .
Result of Action
The molecular and cellular effects of Guaiol’s action include the induction of ICD in NSCLC cells, suppression of tumor growth, increased dendritic cell activation, and enhanced T-cell infiltration . Vaccination experiments suggest that cellular immunoprophylaxis after Guaiol intervention can suppress tumor growth .
Safety and Hazards
将来の方向性
Guaiol has shown potent antineoplastic activity, but the molecular mechanism has yet to be fully understood . It has been associated with anti-inflammatory, antioxidant, anti-parasitic, and tumor-fighting properties . More research is needed to fully understand the potential benefits and uses of guaiol.
特性
IUPAC Name |
2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVJWDMOZJXUID-SDDRHHMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883399 | |
| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
489-86-1 | |
| Record name | (-)-Guaiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUAIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7WP008A91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







